tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233955-29-7
VCID: VC6800405
InChI: InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2
Molecular Formula: C16H28N2O4
Molecular Weight: 312.41

tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate

CAS No.: 1233955-29-7

Cat. No.: VC6800405

Molecular Formula: C16H28N2O4

Molecular Weight: 312.41

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate - 1233955-29-7

Specification

CAS No. 1233955-29-7
Molecular Formula C16H28N2O4
Molecular Weight 312.41
IUPAC Name tert-butyl 4-(oxane-4-carbonylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
Standard InChI Key FCCGVHANBYSCAV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an amide-linked tetrahydropyran-4-carbonyl moiety. The piperidine nitrogen is protected by a Boc group, enhancing stability during synthetic manipulations. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the amide linkage introduces planar rigidity, influencing molecular recognition properties .

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS No.1233955-29-7
Molecular FormulaC₁₆H₂₈N₂O₄
Molecular Weight312.41 g/mol
IUPAC Nametert-Butyl 4-(oxane-4-carbonylamino)piperidine-1-carboxylate
XLogP3-AA1.3
Topological Polar Surface Area67.9 Ų

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (XLogP3-AA = 1.3), suggesting balanced solubility in both aqueous and organic media . Its polar surface area (67.9 Ų) indicates potential for forming hydrogen bonds, critical for interactions in biological systems. The Boc group enhances solubility in nonpolar solvents like dichloromethane, facilitating purification.

Synthesis and Reactivity

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: The 4-amino group of piperidine is acylated with tetrahydropyran-4-carbonyl chloride under Schotten-Baumann conditions.

  • Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine .

  • Purification: Crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from dichloromethane .

Key Reaction Conditions:

  • Acylation: Conducted at 0–5°C to minimize side reactions.

  • Boc Protection: Requires anhydrous conditions to prevent hydrolysis .

Reactivity Profile

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), yielding a free amine for further derivatization .

  • Amide Hydrolysis: Strong bases (e.g., NaOH) or enzymes can hydrolyze the amide bond, releasing tetrahydropyran-4-carboxylic acid.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Signals at δ 1.44 (s, 9H, Boc CH₃), δ 3.40–3.90 (m, 4H, piperidine H), δ 4.10–4.30 (m, 2H, tetrahydropyran H) .

  • ¹³C NMR: Peaks at δ 155.2 (Boc carbonyl), δ 170.5 (amide carbonyl) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1680–1700 cm⁻¹ (C=O stretch, Boc and amide groups).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ at m/z 313.2, consistent with the molecular formula .

Applications in Drug Discovery

Role as a Building Block

This compound is widely used to synthesize piperidine derivatives for kinase inhibitors and GPCR modulators. Its Boc group allows selective deprotection, enabling sequential functionalization .

Case Study: In a 2025 study, the compound served as a precursor for a Janus kinase (JAK) inhibitor, demonstrating IC₅₀ values <10 nM in biochemical assays .

Pharmacokinetic Considerations

The tetrahydropyran moiety enhances metabolic stability by shielding the amide bond from hepatic enzymes, prolonging half-life in vivo.

SupplierCatalog NumberPurityPrice (1 g)
Kishida Chemical Co.PK0-01641>98%$450
VulcanChemVC6800405>95%$420

Storage: Stable at –20°C under inert atmosphere. Moisture-sensitive; desiccate immediately after use .

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